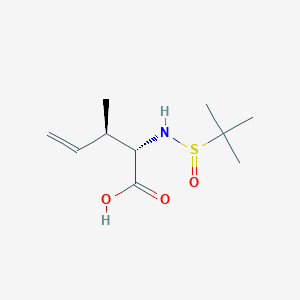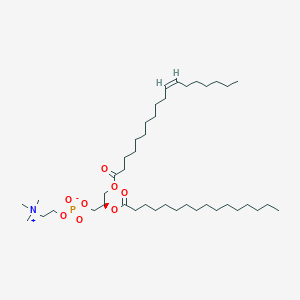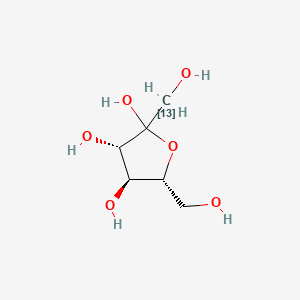
(2S)-2-(15N)azanyl(113C)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(15N)azanyl(113C)butanedioic acid is a compound of interest in various scientific fields due to its unique isotopic labeling. This compound is a derivative of aspartic acid, where the nitrogen and carbon atoms are isotopically labeled with nitrogen-15 and carbon-13, respectively. Such isotopic labeling is crucial for tracing metabolic pathways and studying molecular interactions in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(15N)azanyl(113C)butanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of isotopically labeled ammonia (15NH3) and carbon dioxide (13CO2) in the synthesis of aspartic acid. The reaction conditions often require a controlled environment to ensure the incorporation of the isotopes without significant loss.
Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using labeled precursors. The process may include fermentation techniques where microorganisms are fed with isotopically labeled substrates, leading to the production of the desired compound. Purification steps are crucial to isolate the labeled compound from other by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: The compound can be reduced to form derivatives with altered functional groups, such as amines.
Substitution: Substitution reactions can occur at the carboxyl groups, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alcohols or amines in the presence of catalysts like sulfuric acid or hydrochloric acid are employed.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
(2S)-2-(15N)azanyl(113C)butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in tracing metabolic pathways and understanding enzyme-substrate interactions.
Medicine: Utilized in metabolic studies to understand disease mechanisms and drug metabolism.
Industry: Employed in the production of labeled compounds for research and development purposes.
Mécanisme D'action
The mechanism of action of (2S)-2-(15N)azanyl(113C)butanedioic acid involves its incorporation into metabolic pathways where it acts as a substrate or intermediate. The isotopic labels allow for the tracking of the compound through various biochemical processes, providing insights into molecular interactions and transformations. The molecular targets include enzymes involved in amino acid metabolism, and the pathways involve transamination and decarboxylation reactions.
Comparaison Avec Des Composés Similaires
(2S)-2-azanylbutanedioic acid: The non-labeled version of the compound.
(2S)-2-(15N)azanylbutanedioic acid: Labeled only with nitrogen-15.
(2S)-2-azanyl(113C)butanedioic acid: Labeled only with carbon-13.
Uniqueness: (2S)-2-(15N)azanyl(113C)butanedioic acid is unique due to its dual isotopic labeling, which provides a more comprehensive tracing capability in metabolic studies compared to compounds labeled with a single isotope. This dual labeling allows for simultaneous tracking of nitrogen and carbon atoms, offering detailed insights into biochemical processes.
Propriétés
Formule moléculaire |
C4H7NO4 |
|---|---|
Poids moléculaire |
135.09 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl(113C)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i4+1,5+1 |
Clé InChI |
CKLJMWTZIZZHCS-ZVWZDGMUSA-N |
SMILES isomérique |
C([C@@H]([13C](=O)O)[15NH2])C(=O)O |
SMILES canonique |
C(C(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)








